
2,8-Dimethyl-4-(5-nitrofuran-2-yl)quinolin-7-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,8-Dimethyl-4-(5-nitrofuran-2-yl)quinolin-7-amine is a synthetic compound that belongs to the class of nitrofurans. Nitrofurans are known for their broad-spectrum antibacterial properties and have been used in various medical and industrial applications . This compound is characterized by a quinoline core substituted with a nitrofuran moiety, which contributes to its unique chemical and biological properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Dimethyl-4-(5-nitrofuran-2-yl)quinolin-7-amine typically involves the nitration of furan derivatives followed by coupling with a quinoline derivative. One common method includes the nitration of furfural using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid . The resulting nitrofuran derivative is then coupled with a quinoline derivative under appropriate conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities .
Analyse Chemischer Reaktionen
Types of Reactions
2,8-Dimethyl-4-(5-nitrofuran-2-yl)quinolin-7-amine undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitrofurans with different oxidation states.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrofuran moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted nitrofurans and quinoline derivatives, which can have different biological and chemical properties .
Wissenschaftliche Forschungsanwendungen
2,8-Dimethyl-4-(5-nitrofuran-2-yl)quinolin-7-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antibacterial and antifungal properties.
Medicine: Potential use in the development of new antibiotics and antifungal agents.
Industry: Used in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 2,8-Dimethyl-4-(5-nitrofuran-2-yl)quinolin-7-amine involves the reduction of the nitrofuran moiety to reactive intermediates that can interact with bacterial DNA and proteins, leading to cell damage and death . The compound targets bacterial enzymes and disrupts essential metabolic pathways, making it effective against a broad range of bacterial pathogens .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nitrofurantoin: Used for urinary tract infections.
Nitrofurazone: Used for topical infections.
Furazolidone: Used for bacterial diarrhea and Helicobacter pylori infections.
Uniqueness
2,8-Dimethyl-4-(5-nitrofuran-2-yl)quinolin-7-amine is unique due to its specific substitution pattern on the quinoline core, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
62308-42-3 |
|---|---|
Molekularformel |
C15H13N3O3 |
Molekulargewicht |
283.28 g/mol |
IUPAC-Name |
2,8-dimethyl-4-(5-nitrofuran-2-yl)quinolin-7-amine |
InChI |
InChI=1S/C15H13N3O3/c1-8-7-11(13-5-6-14(21-13)18(19)20)10-3-4-12(16)9(2)15(10)17-8/h3-7H,16H2,1-2H3 |
InChI-Schlüssel |
JAKDBYQOBZXCQR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C2C=CC(=C(C2=N1)C)N)C3=CC=C(O3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






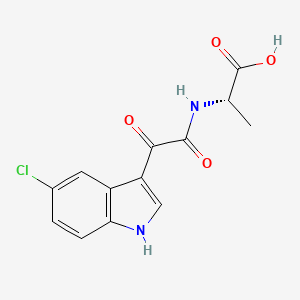
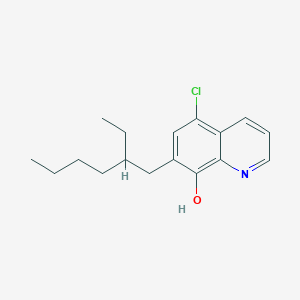
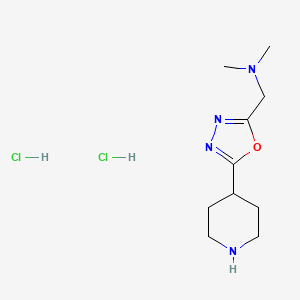

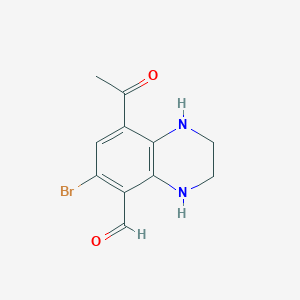
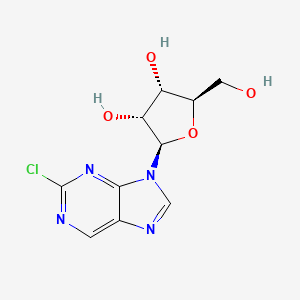
![4-Hydroxy-3-phenyl-2H-naphtho[1,2-b]pyran-2-one](/img/structure/B11839251.png)
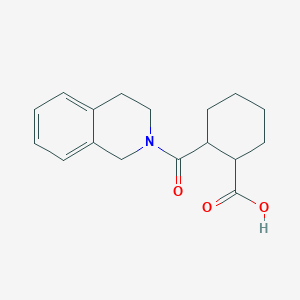
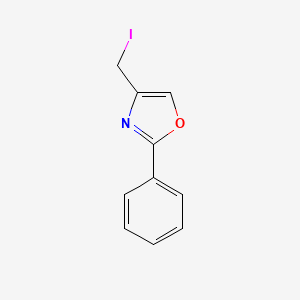
![1-[(4-tert-Butylphenyl)methyl]-1H-indole-3-carbaldehyde](/img/structure/B11839280.png)
